6-Methylindolizine
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Overview
Description
6-Methylindolizine is a heterocyclic organic compound that belongs to the family of indolizines. It is a colorless liquid with a molecular formula of C10H11N. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The exact mechanism of action of 6-Methylindolizine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been found to bind to the active site of certain enzymes, preventing their normal function.
Biochemical and Physiological Effects:
6-Methylindolizine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress the replication of certain viruses, and inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Methylindolizine in lab experiments is its versatility. It can be synthesized through several methods, allowing researchers to choose the most appropriate method for their needs. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on 6-Methylindolizine. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the investigation of its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 6-Methylindolizine can be achieved through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the reductive cyclization of 2-(1-methyl-2-pyrrolidinyl) acetonitrile. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction is a similar process that involves the condensation of an N-acyl-2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst.
Scientific Research Applications
6-Methylindolizine has been studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been investigated for its potential as a drug delivery system, as well as its ability to inhibit the activity of certain enzymes.
properties
IUPAC Name |
6-methylindolizine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-4-5-9-3-2-6-10(9)7-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODONRXLJBJTMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylindolizine |
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